phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate
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Overview
Description
phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a chemical compound with a complex structure that includes a phenyl group, a piperidin-1-yl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps. One common method starts with the preparation of 1-(4-iodophenyl)piperidin-2-one. This intermediate is synthesized by reacting 4-iodoaniline with triethylamine and 5-bromovaleryl chloride in tetrahydrofuran (THF) at low temperatures. The resulting product is then subjected to further reactions, including the addition of phosphorus pentachloride and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. For example, it acts as an inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade. By binding to the active site of FXa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of FXa with a similar structure and mechanism of action.
Razaxaban: Another FXa inhibitor with structural similarities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FXa with high selectivity and potency makes it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-10-11-15(13-17(14)21-12-6-5-9-18(21)22)20-19(23)24-16-7-3-2-4-8-16/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXLDYHGNRKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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